molecular formula C19H22N2O B2546297 1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole CAS No. 433329-43-2

1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole

Cat. No.: B2546297
CAS No.: 433329-43-2
M. Wt: 294.398
InChI Key: PWPZEBDXKVKUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.398. The purity is usually 95%.
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Scientific Research Applications

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including structures similar to 1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole, have been identified as potent inhibitors of mammalian type I DNA topoisomerase. These compounds, through their interaction with the enzyme, may offer a pathway to new therapeutic agents targeting DNA replication processes in various diseases. A study synthesized and evaluated several benzimidazole derivatives, finding that compounds with specific electronic characteristics exhibited significant inhibition of topoisomerase I activity (A. S. Alpan, H. Gunes, Z. Topçu, 2007).

Antioxidant Properties

Benzimidazole derivatives have also demonstrated promising antioxidant properties, which are crucial in combating oxidative stress in biological systems. A research effort focused on synthesizing novel benzimidazole compounds and assessing their effects on lipid peroxidation in rat liver microsomes revealed significant inhibitory activity, suggesting these compounds as potential antioxidant agents (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors. One study investigating 1-butyl-3-methyl-1H-benzimidazolium iodide demonstrated its efficacy as a mixed-type corrosion inhibitor for mild steel in sulfuric acid solutions. This suggests the potential application of similar benzimidazole derivatives in protecting industrial materials from corrosive environments (Xingwen Zheng, Shengtao Zhang, Wenpo Li, L. Yin, J. He, Jinfang Wu, 2014).

Neuropeptide Y Y1 Receptor Antagonism

In the pursuit of antiobesity drugs, benzimidazole derivatives have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. Research in this area has aimed at developing compounds that could inhibit NPY-induced food intake. A particular study synthesized a series of novel benzimidazoles with a (4-chlorophenoxy)methyl group, showing potent affinity for the Y1 receptor, highlighting their potential in antiobesity drug development (H. Zarrinmayeh, A. Nunes, P. Ornstein, et al., 1998).

Green Chemistry Applications

The application of benzimidazole derivatives extends into green chemistry, where their incorporation into ionic liquids has been explored. One study highlighted the hydrolysis of a benzimidazole-based ionic liquid, underscoring the importance of considering the environmental and safety aspects of using such compounds in green solvent applications (R. P. Swatloski, J. Holbrey, R. Rogers, 2003).

Future Directions

The future directions for “1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole” and its derivatives could involve further studies on their inhibitory activity against sEH and FLAP, as well as their potential applications in treating conditions related to inflammation .

Properties

IUPAC Name

1-butyl-2-[(4-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-22-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPZEBDXKVKUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.